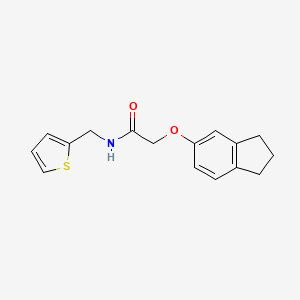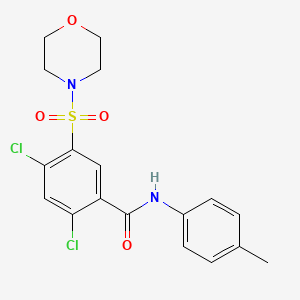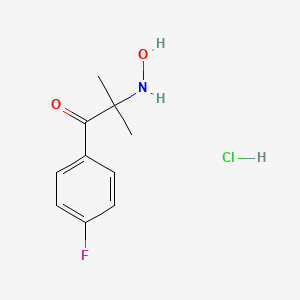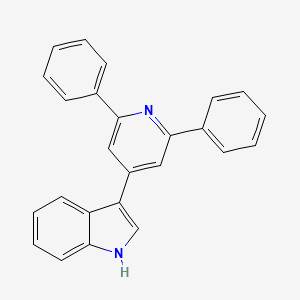
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Wirkmechanismus
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide targets BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide leads to the suppression of these pathways, resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to be highly selective for BTK, with minimal off-target effects. The compound has a long half-life, allowing for once-daily dosing. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas. In preclinical models, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its high selectivity for BTK, which allows for more specific targeting of B-cell malignancies. The long half-life of the compound also simplifies dosing schedules in preclinical models. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make formulation and administration challenging.
Zukünftige Richtungen
For 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide include exploring its potential in combination with other targeted therapies and investigating its role in other B-cell malignancies and autoimmune diseases.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. The compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is currently in clinical trials for the treatment of B-cell malignancies, and the results so far have been encouraging.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-10-15-5-2-8-20-15)11-19-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKDNDAGHTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)


![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)